Cas no 1234880-92-2 (phenyl 4-{(2-chloro-6-fluorophenyl)formamidomethyl}piperidine-1-carboxylate)

Phenyl 4-{(2-chloro-6-fluorophenyl)formamidomethyl}piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core functionalized with a phenyl carbamate group and a substituted benzamide moiety. The presence of both chloro and fluoro substituents on the phenyl ring enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis, offering opportunities for further derivatization. The carbamate and amide functionalities contribute to its stability and reactivity, making it suitable for selective modifications in medicinal chemistry applications. Its structural complexity allows for precise tuning of physicochemical properties, supporting research in drug discovery and development. The compound is typically handled under controlled conditions due to its sensitivity to hydrolysis and other reactive environments.
phenyl 4-{(2-chloro-6-fluorophenyl)formamidomethyl}piperidine-1-carboxylate structure
1234880-92-2 structure
Product Name:phenyl 4-{(2-chloro-6-fluorophenyl)formamidomethyl}piperidine-1-carboxylate
CAS No:1234880-92-2
MF:C20H20ClFN2O3
MW:390.835807800293
CID:6199331
PubChem ID:49689040
Update Time:2025-06-13

phenyl 4-{(2-chloro-6-fluorophenyl)formamidomethyl}piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • phenyl 4-{(2-chloro-6-fluorophenyl)formamidomethyl}piperidine-1-carboxylate
    • phenyl 4-{[(2-chloro-6-fluorophenyl)formamido]methyl}piperidine-1-carboxylate
    • 1234880-92-2
    • phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate
    • F5033-3658
    • phenyl 4-[[(2-chloro-6-fluorobenzoyl)amino]methyl]piperidine-1-carboxylate
    • VU0631412-1
    • AKOS024492224
    • Inchi: 1S/C20H20ClFN2O3/c21-16-7-4-8-17(22)18(16)19(25)23-13-14-9-11-24(12-10-14)20(26)27-15-5-2-1-3-6-15/h1-8,14H,9-13H2,(H,23,25)
    • InChI Key: VAKPHFPMBGBDMZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1C(NCC1CCN(C(=O)OC2C=CC=CC=2)CC1)=O)F

Computed Properties

  • Exact Mass: 390.1146484g/mol
  • Monoisotopic Mass: 390.1146484g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 508
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 58.6Ų

phenyl 4-{(2-chloro-6-fluorophenyl)formamidomethyl}piperidine-1-carboxylate Pricemore >>

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Additional information on phenyl 4-{(2-chloro-6-fluorophenyl)formamidomethyl}piperidine-1-carboxylate

Research Brief on Phenyl 4-{(2-Chloro-6-Fluorophenyl)Formamidomethyl}Piperidine-1-Carboxylate (CAS: 1234880-92-2)

Phenyl 4-{(2-chloro-6-fluorophenyl)formamidomethyl}piperidine-1-carboxylate (CAS: 1234880-92-2) is a synthetic small molecule that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique piperidine-carboxylate scaffold and chloro-fluoro-phenyl substitution, has been investigated for its biological activity, particularly in the context of enzyme inhibition and receptor modulation. Recent studies have explored its role as a potential lead compound in drug discovery, with a focus on its pharmacokinetic properties and mechanism of action.

The compound's structure, featuring a formamidomethyl linker between the piperidine and phenyl rings, suggests its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Research has indicated that phenyl 4-{(2-chloro-6-fluorophenyl)formamidomethyl}piperidine-1-carboxylate exhibits selective binding affinity towards certain enzymes involved in inflammatory pathways, making it a candidate for the development of anti-inflammatory agents. Additionally, its chloro-fluoro substitution pattern is hypothesized to enhance metabolic stability, a critical factor in drug design.

Recent in vitro studies have demonstrated the compound's efficacy in inhibiting specific kinases and proteases, which are often implicated in diseases such as cancer and autoimmune disorders. For instance, one study reported significant inhibition of a key kinase involved in cell proliferation, with an IC50 value in the low micromolar range. These findings highlight the compound's potential as a scaffold for further optimization to improve potency and selectivity. Furthermore, preliminary pharmacokinetic studies in animal models have shown favorable absorption and distribution profiles, although further investigation is needed to assess its toxicity and metabolic fate.

Despite these promising results, challenges remain in the development of phenyl 4-{(2-chloro-6-fluorophenyl)formamidomethyl}piperidine-1-carboxylate as a therapeutic agent. Issues such as solubility, off-target effects, and synthetic scalability must be addressed to advance this compound to clinical trials. Current research efforts are focused on structural modifications to enhance its drug-like properties while maintaining its biological activity. Collaborative studies between academic and industrial researchers are underway to explore its full potential in various disease models.

In conclusion, phenyl 4-{(2-chloro-6-fluorophenyl)formamidomethyl}piperidine-1-carboxylate represents a promising candidate in the search for novel therapeutics. Its unique chemical structure and demonstrated biological activity warrant further investigation to unlock its therapeutic potential. Future studies should prioritize optimizing its pharmacological properties and elucidating its precise mechanism of action to facilitate its transition from bench to bedside.

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